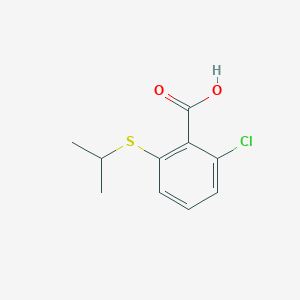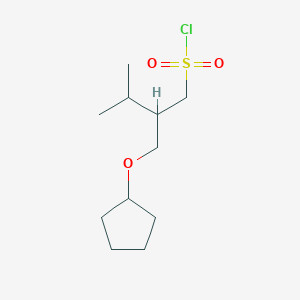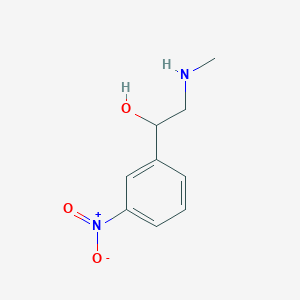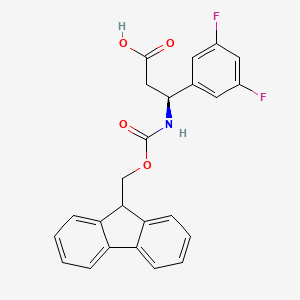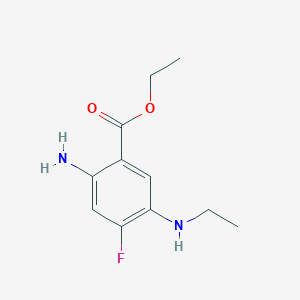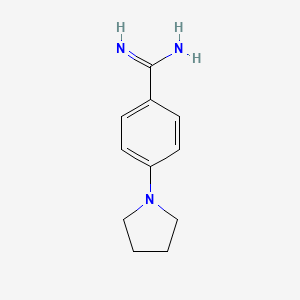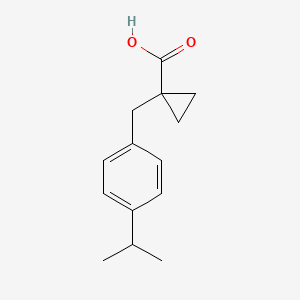
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with an isopropyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 4-isopropylbenzyl alcohol, is converted to 4-isopropylbenzyl bromide using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under reflux conditions.
Cyclopropanation: The benzyl halide is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide), in the presence of a catalyst like copper(I) chloride (CuCl).
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide (CO2) under high pressure and temperature, often in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other nucleophiles replace the isopropyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN3) for substitution.
Major Products
Oxidation: Formation of 4-isopropylbenzyl ketone or 4-isopropylbenzoic acid.
Reduction: Formation of 1-(4-Isopropylbenzyl)cyclopropanol.
Substitution: Formation of 4-azidobenzylcyclopropane-1-carboxylic acid.
科学的研究の応用
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The isopropylbenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the benzyl and isopropyl groups.
1-Aminocyclopropane-1-carboxylic acid: A related compound with an amino group instead of the benzyl group, known for its role in ethylene biosynthesis in plants.
Uniqueness
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the isopropylbenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)12-5-3-11(4-6-12)9-14(7-8-14)13(15)16/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
InChIキー |
UBIZIVVSMLSFDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)

